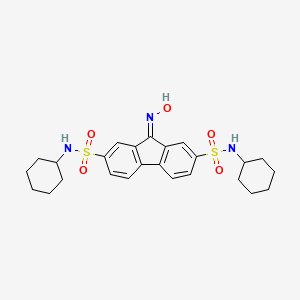

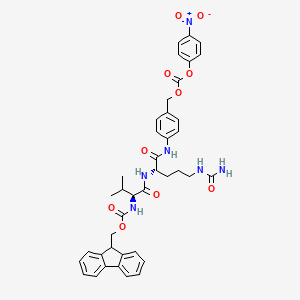

Fmoc-Val-Cit-PAB-PNP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

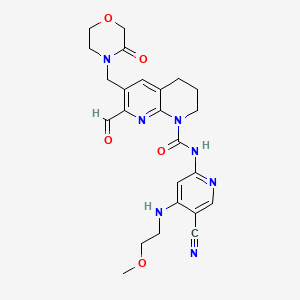

Fmoc-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the enzyme cathepsin B . Cathepsin B is a lysosomal cysteine protease that plays a significant role in protein degradation .

Mode of Action

The compound interacts with its target, cathepsin B, through a specific cleavage process . The Val-Cit (Valine-Citrulline) part of the compound is specifically cleaved by cathepsin B . This cleavage is crucial for the activation and release of the drug payload in ADCs .

Pharmacokinetics

This compound exhibits superior plasma stability, which is comparable to that of non-cleavable linkers . This stability is crucial for maintaining the compound’s bioavailability, ensuring that a sufficient amount of the drug reaches the target site .

Result of Action

The cleavage of this compound by cathepsin B results in the release of the drug payload within the target cell . This intracellular release of the drug leads to the death of the target cell, thereby contributing to the overall therapeutic effect of the ADC .

Action Environment

The action of this compound is influenced by the presence of cathepsin B, which is typically found in the lysosomes of cells . The compound’s stability in plasma also plays a role in its efficacy and stability . Furthermore, the compound’s action may be influenced by factors such as pH and the presence of other enzymes in the cellular environment .

Biochemical Analysis

Biochemical Properties

Fmoc-Val-Cit-PAB-PNP plays a crucial role in biochemical reactions as a cleavable linker in ADCs. It interacts with cathepsin B, an enzyme that specifically cleaves the Val-Cit dipeptide motif. This interaction occurs within the lysosomes of target cells, where cathepsin B is abundant. The cleavage of this compound by cathepsin B releases the cytotoxic payload of the ADC, allowing it to exert its therapeutic effects on cancer cells. The superior plasma stability of this compound compared to non-cleavable linkers ensures that the drug remains intact in the bloodstream until it reaches the target cells .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of cytotoxic drugs to cancer cells. Upon internalization of the ADC, the linker is cleaved by cathepsin B in the lysosomes, releasing the cytotoxic drug. This release leads to the disruption of cellular functions, including inhibition of cell division, induction of apoptosis, and interference with cell signaling pathways. The specific targeting of cancer cells minimizes the impact on healthy cells, reducing the side effects commonly associated with conventional chemotherapy .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosomes. The Val-Cit dipeptide motif is recognized and cleaved by cathepsin B, releasing the PAB-PNP moiety along with the attached cytotoxic drug. This cleavage occurs through hydrolysis of the peptide bond between citrulline and para-aminobenzyl. The released cytotoxic drug then exerts its effects by binding to its molecular targets, inhibiting essential cellular processes, and ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the linker in plasma ensures that it remains intact until it reaches the target cells. Once internalized, the linker is rapidly cleaved by cathepsin B, releasing the cytotoxic drug. Long-term studies have shown that the use of this compound in ADCs results in sustained therapeutic effects, with minimal degradation of the linker over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the ADCs containing this linker effectively target and kill cancer cells with minimal toxicity to healthy tissues. At higher doses, there may be an increased risk of off-target effects and toxicity. Studies have shown that the therapeutic window for ADCs containing this compound is relatively wide, allowing for effective treatment with manageable side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its cleavage by cathepsin B in the lysosomes. The enzyme-mediated hydrolysis of the peptide bond between citrulline and para-aminobenzyl releases the cytotoxic drug. This process is highly specific to the lysosomal environment, ensuring that the drug is released only within the target cells. The metabolic stability of this compound in plasma further enhances its effectiveness as a linker in ADCs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its incorporation into ADCs. The linker ensures that the cytotoxic drug is delivered specifically to cancer cells, where it is internalized and cleaved by cathepsin B. The stability of this compound in plasma allows for efficient distribution throughout the body, while its specific cleavage in lysosomes ensures targeted drug release .

Subcellular Localization

This compound is localized within the lysosomes of target cells, where it is cleaved by cathepsin B. The subcellular localization of the linker is crucial for its function, as the cleavage and subsequent release of the cytotoxic drug occur specifically within the lysosomal compartment. This targeted release minimizes the impact on healthy cells and enhances the therapeutic efficacy of the ADCs .

Preparation Methods

The synthesis of Fmoc-Val-Cit-PAB-PNP involves several steps:

Preparation of Fmoc-Cit-PABOH: This intermediate is synthesized by reacting Fmoc-Cit with para-aminobenzoic acid (PAB).

Addition of Piperidine: Piperidine is used to remove the Fmoc protecting group.

Coupling with Fmoc-Val-OSu: The final step involves coupling the deprotected intermediate with Fmoc-Val-OSu to yield this compound.

This synthetic route offers a high yield of approximately 85% and avoids epimerization, making it a reliable option for ADC research .

Chemical Reactions Analysis

Fmoc-Val-Cit-PAB-PNP undergoes several types of chemical reactions:

Cleavage by Cathepsin B: The Val-Cit dipeptide motif is specifically cleaved by cathepsin B, releasing the attached payload inside the target cell.

Hydrolysis: The compound can undergo hydrolysis under acidic conditions, leading to the release of the payload.

Substitution Reactions: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include cathepsin B, acids, and nucleophiles. The major products formed from these reactions are the released payloads and the cleaved linker fragments .

Scientific Research Applications

Fmoc-Val-Cit-PAB-PNP is widely used in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADC). Its applications include:

Targeted Drug Delivery: The compound is used to deliver cytotoxic drugs specifically to tumor cells, minimizing off-target effects.

Cancer Therapy: ADCs containing this compound have shown enhanced cytotoxicity against cancer cells while maintaining selectivity over healthy cells.

Bioconjugation: The compound is used in various bioconjugation techniques to link antibodies with drugs, enhancing the therapeutic index of the resulting conjugates.

Comparison with Similar Compounds

Fmoc-Val-Cit-PAB-PNP is unique due to its superior plasma stability and specific cleavage by cathepsin B. Similar compounds include:

Fmoc-Val-Cit-PABC: Another cathepsin B cleavable linker with similar stability and cleavage properties.

Fmoc-Phe-Lys-PAB-PNP: A peptide-based linker cleaved by different proteases, offering an alternative cleavage mechanism.

Compared to these compounds, this compound offers a balanced combination of stability and targeted cleavage, making it highly effective in ADC applications .

Properties

CAS No. |

863971-53-3 |

|---|---|

Molecular Formula |

C40H42N6O10 |

Molecular Weight |

766.8 g/mol |

IUPAC Name |

[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C40H42N6O10/c1-24(2)35(45-39(50)54-23-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33)37(48)44-34(12-7-21-42-38(41)49)36(47)43-26-15-13-25(14-16-26)22-55-40(51)56-28-19-17-27(18-20-28)46(52)53/h3-6,8-11,13-20,24,33-35H,7,12,21-23H2,1-2H3,(H,43,47)(H,44,48)(H,45,50)(H3,41,42,49) |

InChI Key |

USMYACISHVPTHK-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fmoc-Val-Cit-PAB-PNP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)